The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide
The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family of water-soluble pigments. These compounds are responsible for many of the red, purple, and blue hues observed in flowers, fruits, and other plant tissues. Beyond their role as natural colorants, anthocyanins, including malvidin 3,5-diglucoside, are of significant interest to the scientific community due to their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of malvidin 3,5-diglucoside chloride, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.
Natural Sources of Malvidin 3,5-diglucoside Chloride
Malvidin 3,5-diglucoside is predominantly found in the flowers of various plant species, distinguishing it from other anthocyanins like malvidin 3-glucoside, which is more abundant in fruits[1][2]. However, it is also present in the fruits and vegetative tissues of several plants. Notable natural sources include:
-
Flowers:
-
Fruits:
-
Other Plant Sources:
Quantitative Data
The concentration of malvidin 3,5-diglucoside chloride can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from scientific literature.
| Natural Source | Plant Part | Concentration | Reference |
| Malva sylvestris | Flowers | 0.42% to 7.3% of dry matter (total anthocyanins) | [3] |
| Spine grape (Vitis davidii Foex) | Skin | 134.74 ± 0.01 mg/L (in extract) | [7] |
| Eugenia myrtifolia | Fruits | 32.59 mg/100 g fresh weight | [8] |
| Hybrid Grape Wines | Wine | Can exceed 15 mg/L, with some reaching over 750 mg/L | [13][14] |
Experimental Protocols
The extraction and quantification of malvidin 3,5-diglucoside chloride from plant materials typically involve solvent extraction followed by chromatographic analysis.
Extraction of Malvidin 3,5-diglucoside Chloride
This protocol is a generalized procedure based on common methods for anthocyanin extraction.
Materials and Reagents:
-
Plant material (fresh, frozen, or freeze-dried)
-
Liquid nitrogen (for fresh or frozen tissue)
-
Extraction solvent: Methanol or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium (B80283) cation.
-
Mortar and pestle or a blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)
Procedure:
-
Sample Preparation:
-
For fresh or frozen plant material, grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
For dried material, a grinder or blender can be used.
-
-
Extraction:
-
Add the powdered plant material to a flask or beaker.
-
Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.
-
Repeat the extraction process on the solid residue to ensure complete recovery.
-
-
Clarification:
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.
-
Carefully decant the supernatant.
-
-
Concentration and Purification (Optional):
-
The solvent from the pooled supernatants can be removed under reduced pressure using a rotary evaporator.
-
The concentrated extract can be further purified using C18 SPE cartridges to remove sugars, organic acids, and other less polar compounds.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., water with 5% formic acid or 10% acetic acid and 1% phosphoric acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds. An example gradient: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection:
-
DAD: Monitoring at the visible maximum absorbance of malvidin glycosides, which is around 520-530 nm.
-
MS: Electrospray ionization (ESI) in positive ion mode is used to detect the molecular ion of malvidin 3,5-diglucoside ([M]⁺ at m/z 655).
-
-
Quantification: A calibration curve is constructed using a certified reference standard of malvidin 3,5-diglucoside chloride. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biosynthesis of Malvidin 3,5-diglucoside
The biosynthesis of malvidin 3,5-diglucoside is a branch of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is then modified by glycosylation and methylation. The following diagram illustrates the key steps leading to the formation of malvidin 3,5-diglucoside.
Caption: Biosynthetic pathway of Malvidin 3,5-diglucoside.
This diagram illustrates a plausible biosynthetic route. The general flavonoid pathway leads to the formation of delphinidin. This anthocyanidin is then glycosylated at the 3-position by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). The resulting delphinidin 3-glucoside is then methylated by Catechol-O-methyl transferase (COMT) to form petunidin (B3231668) 3-glucoside and subsequently malvidin 3-glucoside[1][11][15]. Finally, a second glycosylation step at the 5-position, catalyzed by a distinct UFGT, yields malvidin 3,5-diglucoside. The specific enzymes and the precise order of methylation and glycosylation can vary between plant species.
Conclusion
Malvidin 3,5-diglucoside chloride is a significant anthocyanin with a widespread distribution in the plant kingdom, particularly in flowers. Its presence and concentration can be reliably determined using established extraction and HPLC-based analytical methods. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in the fields of phytochemistry, food science, and drug development who are interested in harnessing its potential health benefits. The provided protocols and pathway diagram serve as a valuable resource for further investigation and application of this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of monoglucoside and diglucoside anthocyanins from Yan 73 (Vitis vinifera L.) and spine grape (Vitis davidii Foex) skin on intestinal microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamopen.com [benthamopen.com]
- 11. Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
